molecular formula C15H21N3O2 B12216777 3-{[4-(Dimethylamino)phenyl]amino}-1-propylazolidine-2,5-dione

3-{[4-(Dimethylamino)phenyl]amino}-1-propylazolidine-2,5-dione

Cat. No.: B12216777
M. Wt: 275.35 g/mol
InChI Key: RBTUTAHZJMPQMZ-UHFFFAOYSA-N
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Description

3-{[4-(Dimethylamino)phenyl]amino}-1-propylazolidine-2,5-dione is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propylazolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Dimethylamino)phenyl]amino}-1-propylazolidine-2,5-dione typically involves a multi-step process. One common method includes the reaction of 4-(dimethylamino)aniline with a suitable propylazolidine-2,5-dione precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to enhance efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Dimethylamino)phenyl]amino}-1-propylazolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

3-{[4-(Dimethylamino)phenyl]amino}-1-propylazolidine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is employed in biochemical assays and as a probe for studying biological processes.

    Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[4-(Dimethylamino)phenyl]amino}-1-propylazolidine-2,5-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Amino-phenyl)-pyrrolidine-2,5-dione: This compound shares a similar core structure but lacks the dimethylamino group.

    4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Another related compound with a different arrangement of functional groups.

Uniqueness

3-{[4-(Dimethylamino)phenyl]amino}-1-propylazolidine-2,5-dione is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

3-[4-(dimethylamino)anilino]-1-propylpyrrolidine-2,5-dione

InChI

InChI=1S/C15H21N3O2/c1-4-9-18-14(19)10-13(15(18)20)16-11-5-7-12(8-6-11)17(2)3/h5-8,13,16H,4,9-10H2,1-3H3

InChI Key

RBTUTAHZJMPQMZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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